Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate
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Overview
Description
Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two benzyloxy groups and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate typically involves the nitration of methyl 4,5-bis(benzyloxy)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 4,5-bis(benzyloxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-bis(benzyloxy)-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy groups may also play a role in modulating the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-bis(benzyloxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4,5-dibenzyloxy-2-aminobenzoate: Contains an amino group instead of a nitro group, leading to different biological activities.
4,5-bis(benzyloxy)-2-nitrobenzoic acid: The carboxylic acid analog of Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate.
Uniqueness
This compound is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl 2-nitro-4,5-bis(phenylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-27-22(24)18-12-20(28-14-16-8-4-2-5-9-16)21(13-19(18)23(25)26)29-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMDYKFKNFMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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